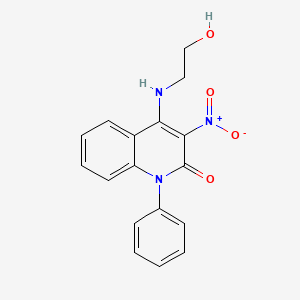

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a quinolone derivative that has a nitro group and an amino group attached to the phenyl ring. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Fluorescence Properties and Molecular Probes

The fluorescence properties of some derivatives related to "4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one" have been extensively studied. These compounds, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, exhibit potential as molecular fluorescent probes. Their structure allows for the attachment to biomolecules, making them useful in bioimaging and molecular diagnostics. The versatility of these compounds is further enhanced by their structural modification capabilities, allowing for tailored fluorescence responses for specific applications (Motyka et al., 2011).

Anticancer Research

Research into the anticancer properties of "this compound" derivatives has shown promising results. These compounds, specifically hydroxyquinolinones, have been evaluated for their cytotoxic activities against various cancer cell lines. The studies reveal that certain derivatives exhibit significant antiproliferative effects, suggesting potential therapeutic applications in cancer treatment. Notably, the synthesis approach and the resulting cytotoxicity of these compounds highlight their potential as both anticancer agents and fluorescence agents, underscoring their dual utility in therapeutic and diagnostic contexts (Funk et al., 2015).

Material Science Applications

Further research into the structural and functional versatility of "this compound" derivatives has extended into material science. These compounds have been evaluated for their electrochemical properties and potential applications in corrosion inhibition. Specifically, derivatives have been studied for their effectiveness in preventing corrosion of metals, a crucial aspect in extending the lifespan of metal components in various industrial applications. The results from these studies suggest that certain derivatives not only offer protective benefits against corrosion but also provide insights into the development of new materials with enhanced durability and performance (Prabhu et al., 2008).

properties

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-11-10-18-15-13-8-4-5-9-14(13)19(12-6-2-1-3-7-12)17(22)16(15)20(23)24/h1-9,18,21H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQFSBJSRGLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)

![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)